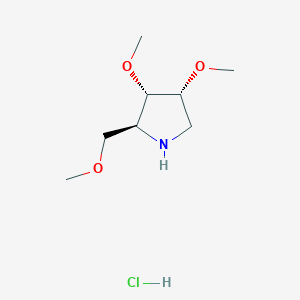
N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenethyl)-2-(phenylamino)thiazole-4-carboxamide, also known as BAY-678, is a small molecule inhibitor that has been developed as a potential treatment for cancer. It is a member of the thiazole family of compounds, which have been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Scientific Research Applications
Electroactive and Electrochromic Materials
One application involves the synthesis of electroactive and electrochromic materials. For instance, dicarboxamides with N-phenylcarbazole and triphenylamine end-caps show potential for electropolymerization into films that exhibit reversible electrochemical oxidation and significant color changes upon electro-oxidation. These films have potential applications in smart windows, displays, and sensors due to their durability and electrochromic properties (Hsiao & Han, 2017).
Drug Synthesis and Bioavailability
Another research focus is on the synthesis of thiazole derivatives with potential pharmaceutical applications. For example, the synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase has been explored, highlighting the method's efficacy in producing compounds with favorable oral bioavailability according to Lipinski's rule (Kim et al., 2019).
Antimicrobial Agents
The synthesis of 2-phenylamino-thiazole derivatives has been investigated for their antimicrobial properties. Some synthesized molecules demonstrated potent activity against pathogenic strains, indicating their potential as novel antimicrobial agents. The activity was notably pronounced against Gram-positive strains, with certain compounds showing significant growth inhibitory effects (Bikobo et al., 2017).
Corrosion Inhibition
Research into thiazole derivatives also extends to their application as corrosion inhibitors. Novel thiazole hydrazones have been studied for their potential to inhibit mild steel corrosion in acidic media. These inhibitors are believed to function by adsorbing onto the steel surface, thereby protecting it from corrosion. The effectiveness of these compounds has been supported by both experimental and computational studies, showing promise for industrial applications in corrosion protection (Chaitra et al., 2016).
properties
IUPAC Name |
2-anilino-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-7-14(17)11-12-20-18(23)16-13-25-19(22-16)21-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYWBHXGGHLQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2688417.png)


![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2688422.png)

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2688427.png)

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2688430.png)
![N-(4-ethoxyphenyl)sulfonyl-N-[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2688432.png)


![2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine](/img/structure/B2688437.png)